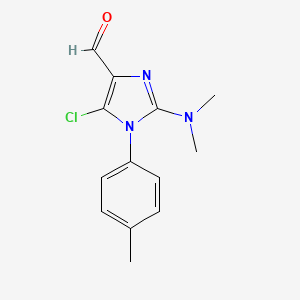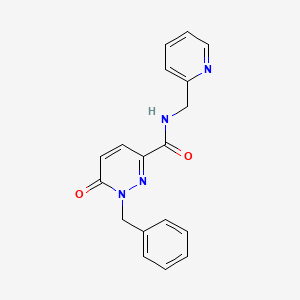![molecular formula C20H13IN2O3 B2863836 2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-46-6](/img/structure/B2863836.png)
2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Pyridyl Substituted Benzamides and Their Applications
Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties : A study on pyridyl substituted benzamides demonstrated their luminescent properties in solutions and solid states, forming nano-aggregates with enhanced emission. These compounds show mechanochromic properties and display multi-stimuli response, highlighting their potential in sensing and material sciences applications (Srivastava et al., 2017).
Benzamide Derivatives in Corrosion Inhibition
Corrosion Inhibition on Mild Steel : Another research area involves the use of benzamide derivatives as corrosion inhibitors for mild steel in acidic media. This study provides insights into the protective films formed by these compounds on metal surfaces, demonstrating their utility in industrial applications to enhance material lifespan (Murmu et al., 2019).
Histone Deacetylase Inhibition for Cancer Therapy
Selective Inhibition of Histone Deacetylases : The therapeutic potential of benzamide derivatives is also highlighted in their role as histone deacetylase inhibitors, with implications for cancer treatment. These compounds show promise in blocking cancer cell proliferation and inducing apoptosis, underscoring their significance in medicinal chemistry and oncology (Zhou et al., 2008).
Synthetic Methodologies and Chemical Properties
Iodocyclization Techniques : Research into the synthesis of pyrrolidine-substituted benzamides via iodocyclization offers valuable methodologies for creating functionalized compounds, which can be applied in the development of new pharmaceuticals or materials (Oliveira et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial potential against various bacteria .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to the observed antimicrobial effects .
Biochemical Pathways
It’s plausible that it interferes with essential bacterial processes, such as cell wall synthesis or dna replication, which would explain its antimicrobial activity .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Given its potential antimicrobial activity , it’s likely that it leads to the death of bacterial cells, thereby preventing the spread of infection.
properties
IUPAC Name |
2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O3/c1-11-10-16(23-19(24)12-6-2-4-8-14(12)21)22-18-13-7-3-5-9-15(13)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVNJUWOYJGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)



![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2863767.png)
![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)
![4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2863772.png)
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)

![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)